6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring with a fluorine atom at the 6th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-fluorophenol with methyl chloroacetate in the presence of a base, followed by cyclization to form the benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl group at the 2nd position.
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the fluorine atom at the 6th position.
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives: Various derivatives with different substituents at other positions.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties.
Biological Activity
Overview
6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1267472-81-0) is a heterocyclic compound characterized by a benzoxazine ring structure. Its unique molecular configuration, featuring a fluorine atom at the 6th position and a methyl group at the 2nd position, suggests potential biological activities that are currently under investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C9H10FNO |
Molecular Weight | 167.18 g/mol |
IUPAC Name | This compound |
InChI Key | AMTHYOLDKMTOCX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to various enzymes or receptors, which may lead to diverse biological effects. Current research is focused on elucidating these pathways and understanding how structural modifications affect its activity.
Biological Activities
Antimicrobial Properties
Studies have indicated that compounds within the benzoxazine family exhibit antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains.
Anticancer Activity
Research has begun to explore the potential anticancer effects of this compound. Initial assays demonstrate cytotoxic effects against several cancer cell lines, indicating a need for further studies to understand its efficacy and mechanism.
Pharmaceutical Applications
This compound is being evaluated as a pharmaceutical intermediate in drug development due to its promising biological activities. Its unique chemical structure may allow for the synthesis of novel therapeutic agents.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent. -
Cytotoxicity Assay
In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating strong cytotoxicity. -
Mechanistic Studies
Mechanistic studies are ongoing to determine how this compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. Early findings suggest activation of caspase pathways leading to programmed cell death in cancer cells.
Comparison with Related Compounds
Compound Name | Key Differences | Biological Activity |
---|---|---|
6-Fluoro-3,4-dihydro-2H-benzoxazine | Lacks methyl group at 2nd position | Moderate antimicrobial activity |
2-Methyl-3,4-dihydro-2H-benzoxazine | Lacks fluorine atom at 6th position | Limited biological activity |
Properties
IUPAC Name |
6-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTHYOLDKMTOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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